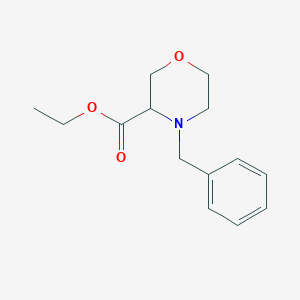

Ethyl 4-benzylmorpholine-3-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-benzylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-18-14(16)13-11-17-9-8-15(13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXRZXOBIJTJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for Ethyl 4-benzylmorpholine-3-carboxylate, a substituted morpholine derivative of interest in medicinal chemistry and drug development. The morpholine scaffold is a prevalent structural motif in numerous biologically active compounds. This document outlines a rational and efficient synthetic approach, complete with detailed experimental protocols and relevant data presented for clarity and reproducibility.

Introduction

Morpholine and its derivatives are fundamental heterocyclic compounds that feature prominently in the landscape of pharmaceuticals and bioactive molecules. The unique structural and physicochemical properties of the morpholine ring, including its conformational rigidity and hydrogen bond accepting capability, make it a valuable component in the design of novel therapeutic agents. This compound, incorporating a chiral center at the 3-position and a benzyl group on the nitrogen, represents a versatile building block for the synthesis of more complex molecular architectures. This guide details a feasible synthetic route starting from the readily available amino acid, L-serine.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence commencing with L-serine. This strategy leverages the inherent chirality of the starting material to potentially afford an enantiomerically enriched final product. The key transformations include esterification, N-benzylation, and an intramolecular cyclization to construct the morpholine ring.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic route.

Step 1: Synthesis of Ethyl L-serinate

Reaction: Fischer-Speier esterification of L-serine.

Procedure:

-

Suspend L-serine (1.0 eq) in anhydrous ethanol (10 mL per gram of serine).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethanol and thionyl chloride.

-

Dissolve the residue in a minimal amount of cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl L-serinate as a crude oil.

Step 2: Synthesis of Ethyl N-benzyl-L-serinate

Reaction: Reductive amination of Ethyl L-serinate with benzaldehyde.

Procedure:

-

Dissolve Ethyl L-serinate (1.0 eq) in methanol (15 mL per gram).

-

Add benzaldehyde (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the careful addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude Ethyl N-benzyl-L-serinate.

-

Purify the product by column chromatography on silica gel.

Step 3: Synthesis of this compound

Reaction: Intramolecular Williamson ether synthesis via mesylation and cyclization.

Procedure:

-

Dissolve Ethyl N-benzyl-L-serinate (1.0 eq) in anhydrous dichloromethane (20 mL per gram) and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the formation of the mesylate intermediate by TLC.

-

Once the mesylation is complete, wash the reaction mixture with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

-

Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF) (20 mL per gram).

-

Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the cyclization by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the expected materials and potential yields for the synthesis of this compound. Note that these are projected values based on typical yields for similar reactions and would require experimental validation.

| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) (from 10g L-Serine) | Expected Yield Range (%) |

| 1 | L-Serine | Ethanol, Thionyl Chloride | Ethyl L-serinate | 133.15 | 12.67 | 70-90 |

| 2 | Ethyl L-serinate | Benzaldehyde, Sodium Borohydride | Ethyl N-benzyl-L-serinate | 223.26 | 21.24 | 60-80 |

| 3 | Ethyl N-benzyl-L-serinate | Methanesulfonyl Chloride, Triethylamine, Sodium Hydride | This compound | 249.31 | 23.72 | 50-70 |

Logical Workflow Diagram

The overall experimental workflow can be visualized as a series of sequential operations, each with specific inputs and outputs.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a robust and logical synthetic route to this compound. The proposed pathway utilizes common and well-understood organic transformations, starting from an inexpensive and readily available chiral precursor. The detailed experimental protocols provide a solid foundation for researchers to undertake the synthesis of this and related morpholine derivatives. Further optimization of reaction conditions and purification procedures may lead to improved yields and purity. The successful synthesis of this compound will provide a valuable tool for further exploration in the fields of medicinal chemistry and drug discovery.

In-depth Technical Guide: Ethyl 4-benzylmorpholine-3-carboxylate

An Examination of Publicly Available Data on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the mechanism of action for Ethyl 4-benzylmorpholine-3-carboxylate. Following a rigorous and systematic search of publicly available scientific literature, chemical databases, and patent repositories, it has been determined that there is currently no specific information detailing the biological activity, mechanism of action, or pharmacological profile of this particular compound. While the morpholine scaffold is a common motif in a wide array of biologically active molecules, data specific to the this compound derivative is absent from the current body of scientific literature. This guide summarizes the general biological potential of the broader morpholine class of compounds and highlights the dearth of information on the specific title compound.

Introduction to Morpholine-Containing Compounds

The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. This structural feature imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a privileged scaffold in medicinal chemistry.[1][2] Morpholine derivatives have been investigated for a wide range of therapeutic applications and have shown diverse biological activities, including but not limited to:

-

Anticancer Activity: Certain morpholine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of protein kinases or other enzymes crucial for cancer cell proliferation and survival.[1]

-

Anti-inflammatory Effects: The morpholine moiety has been incorporated into molecules designed to target key mediators of inflammation. These compounds may act by inhibiting enzymes such as cyclooxygenases (COX) or by modulating inflammatory signaling pathways.[1]

-

Central Nervous System (CNS) Activity: The ability of the morpholine ring to improve blood-brain barrier penetration has led to its use in the development of CNS-active agents, including antidepressants, anxiolytics, and antipsychotics.[2]

-

Antimicrobial Properties: Various derivatives of morpholine have been synthesized and evaluated for their antibacterial and antifungal activities.[1]

This compound: State of Current Knowledge

Despite the broad biological relevance of the morpholine scaffold, a comprehensive search for "this compound" and its associated CAS numbers (e.g., 1219383-86-4) did not yield any peer-reviewed publications detailing its mechanism of action, biological targets, or pharmacological effects.

The available information is primarily limited to its listing in chemical supplier catalogs, which provide basic chemical properties such as molecular formula (C₁₄H₁₉NO₃) and molecular weight.[3][4][5] No data regarding its binding affinities, enzyme inhibition constants, in vitro or in vivo efficacy, or associated signaling pathways could be retrieved.

Review of Structurally Related Compounds

In the absence of direct data, an analysis of structurally related compounds can sometimes provide speculative insights. However, even searches for close analogs of this compound did not reveal a clear or predictable mechanism of action. The biological activity of morpholine derivatives is highly dependent on the nature and position of the substituents on the morpholine ring and the benzyl group. Without experimental data, any proposed mechanism of action for the title compound would be purely conjectural.

Data Presentation

Due to the lack of quantitative data from any biological or pharmacological studies on this compound, no tables summarizing such information can be provided.

Experimental Protocols

As no experimental studies detailing the mechanism of action of this compound have been identified, it is not possible to provide detailed methodologies for key experiments.

Visualizations

The absence of any described signaling pathways, experimental workflows, or logical relationships for this compound precludes the generation of any explanatory diagrams.

Conclusion and Future Directions

This in-depth technical guide concludes that there is a significant gap in the scientific literature regarding the mechanism of action of this compound. While the morpholine chemical class is of great interest to medicinal chemists, this specific derivative remains uncharacterized in the public domain.

For researchers, scientists, and drug development professionals interested in this molecule, the following steps would be necessary to elucidate its potential mechanism of action:

-

Initial In Vitro Screening: The compound would need to be subjected to a broad panel of in vitro assays, such as receptor binding assays, enzyme inhibition assays, and cell-based functional assays, to identify potential biological targets.

-

Phenotypic Screening: Cellular assays designed to assess effects on cell proliferation, apoptosis, inflammation, or other key biological processes could provide initial clues to its function.

-

Target Identification and Validation: Should any promising activity be observed, further studies would be required to identify the specific molecular target(s) and validate their role in the observed biological effects.

-

In Vivo Studies: If a compelling in vitro profile is established, subsequent in vivo studies in relevant animal models would be necessary to assess its efficacy, pharmacokinetics, and safety.

Until such studies are conducted and published, the mechanism of action of this compound will remain unknown. This guide serves to highlight this knowledge gap and to underscore the necessity for primary research to uncover the pharmacological properties of this compound.

References

- 1. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compound ethyl... [chemdiv.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 106910-85-4|(R)-Ethyl 4-benzylmorpholine-3-carboxylate|BLD Pharm [bldpharm.com]

The Multifaceted Biological Activities of Morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocyclic ring containing both an ether and a secondary amine functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities of morpholine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity of Morpholine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference(s) |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [1][2] |

| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [1][2] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1][2] | |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [1][2] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [1][2] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1][2] | |

| Compound 5h | HT-29 (Colon Carcinoma) | 3.103 ± 0.979 | [3] |

| NIH3T3 (Normal Fibroblast) | 15.158 ± 0.987 | [3] | |

| Compound 5j | HT-29 (Colon Carcinoma) | 9.657 ± 0.149 | [3] |

| Compound 5c | HT-29 (Colon Carcinoma) | 17.750 ± 1.768 | [3] |

| Compound 22 | MDA-MB-231 (Breast Cancer) | 20 | [4] |

| SW480 (Colon Cancer) | 12.5 | [4] |

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Several studies have shown that the anticancer effects of morpholine derivatives are mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from dividing. For instance, compounds AK-3 and AK-10 have been observed to cause cell cycle arrest in the G1 phase.[1][2] Compound 22 has been shown to induce apoptosis through the intrinsic pathway, involving mitochondria and the generation of reactive oxygen species (ROS), and also causes cell cycle arrest at the G1 phase.[4]

Signaling Pathway Inhibition: Targeting VEGFR-2 and PI3K/Akt/mTOR

A key strategy in modern cancer therapy is to target specific signaling pathways that are dysregulated in cancer cells. Morpholine derivatives have been shown to inhibit critical pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways, both of which are pivotal for tumor growth, proliferation, and angiogenesis.[3]

For example, compound 5h demonstrated potent inhibition of VEGFR-2 with an IC50 value of 0.049 ± 0.002 µM, comparable to the standard drug sorafenib.[3]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[5]

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antibacterial and antifungal properties, showing promise in combating various microbial pathogens.

Quantitative Data: Antibacterial and Antifungal Activities

Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Compound 12 | M. smegmatis | 15.6 | [6] |

Antifungal Activity

| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |

| Sila-analogue 24 | C. albicans ATCC 24433 | 2 | 4 | [7] |

| C. glabrata NCYC 388 | 4 | 8 | [7] | |

| C. neoformans ATCC 34664 | 1 | 2 | [7] | |

| A. niger ATCC 10578 | 8 | 16 | [7] |

Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the morpholine derivatives in a suitable solvent.

-

Preparation of Agar Plates: Incorporate 2 mL of each antimicrobial dilution into 18 mL of molten Mueller-Hinton agar and pour into petri dishes.[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^4 CFU/spot).

-

Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[9]

Anti-inflammatory Activity

The anti-inflammatory potential of morpholine derivatives has been evaluated in various in vivo models, demonstrating their ability to reduce inflammation.

Quantitative Data: In Vivo Anti-inflammatory Activity

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time (hours) | Reference(s) |

| Compound 2 | 1.097 (ED50) | Dose-dependent reversal of hyperalgesia | 1 | [10] |

| Compound 6i | - | 42.41 | 5 | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Divide the animals (e.g., Wistar rats) into control, standard (e.g., treated with indomethacin), and test groups (treated with morpholine derivatives).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][12]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[10]

Antidepressant Activity

Certain morpholine derivatives have shown potential as antidepressant agents, with their efficacy being assessed using standard behavioral models in rodents.

Experimental Protocol: Forced Swim Test (FST)

The Forced Swim Test is a common behavioral test used to predict the antidepressant efficacy of compounds.

-

Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test session: On the first day, place each mouse individually in the cylinder for a 15-minute adaptation period.

-

Test session: On the second day, 24 hours after the pre-test, administer the morpholine derivative or a vehicle control. After a specific time (e.g., 30-60 minutes), place the mice back into the swim cylinder for a 6-minute test session.

-

-

Behavioral Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test session.

-

Data Analysis: A significant decrease in the duration of immobility in the test group compared to the control group is indicative of an antidepressant-like effect.[13][14]

Antimalarial Activity

Morpholine derivatives have also been explored for their activity against the malaria parasite, Plasmodium falciparum.

Quantitative Data: Antiplasmodial Activity

| Compound ID | P. falciparum Strain | IC50 (µM) | Reference(s) |

| Analog 6k | 3D7 | 5.059 ± 0.2036 | [15] |

Experimental Protocol: Plasmodium falciparum In Vitro Drug Sensitivity Assay

This assay determines the susceptibility of the malaria parasite to potential antimalarial compounds.

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[16][17]

-

Drug Plate Preparation: Prepare serial dilutions of the morpholine derivatives in 96-well microtiter plates.

-

Infection and Treatment: Add parasitized erythrocytes (at a specific parasitemia and hematocrit) to the drug-containing wells.

-

Incubation: Incubate the plates for 48-72 hours under the same culture conditions.

-

Growth Inhibition Assessment: Measure parasite growth inhibition using methods such as microscopic counting of Giemsa-stained smears or by using a fluorescent dye like SYBR Green I that binds to parasite DNA.[18]

-

IC50 Determination: Calculate the IC50 value, which is the drug concentration that inhibits parasite growth by 50% compared to the drug-free control.

Conclusion

The morpholine scaffold is a remarkably versatile platform for the development of new therapeutic agents with a broad spectrum of biological activities. The data and protocols presented in this guide underscore the significant potential of morpholine derivatives in anticancer, antimicrobial, anti-inflammatory, antidepressant, and antimalarial therapies. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will undoubtedly pave the way for the clinical translation of these promising molecules. This guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iddo.org [iddo.org]

- 16. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. malariaresearch.eu [malariaresearch.eu]

- 18. iddo.org [iddo.org]

An In-depth Technical Guide on Ethyl 4-benzylmorpholine-3-carboxylate

Introduction

Ethyl 4-benzylmorpholine-3-carboxylate is a heterocyclic organic compound featuring a morpholine core. The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1] The presence of the N-benzyl group and the ethyl carboxylate moiety suggests its potential as an intermediate in the synthesis of more complex molecules with diverse pharmacological applications. This document aims to consolidate the available information and provide a prospective outlook on its synthesis and potential utility.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic properties can be inferred from its structure and data for analogous compounds.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1219383-86-4 (racemic), 106910-85-4 ((R)-enantiomer) | Commercial Suppliers |

| Molecular Formula | C₁₄H₁₉NO₃ | Deduced from structure |

| Molecular Weight | 249.31 g/mol | Deduced from structure |

| Appearance | Likely an oil or low-melting solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |

Hypothetical Synthesis

A definitive, peer-reviewed synthesis protocol for this compound is not available. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the N-alkylation of secondary amines. The most probable method involves the reaction of ethyl morpholine-3-carboxylate with a benzylating agent.

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of ethyl morpholine-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5-2.0 eq) or triethylamine (TEA, 1.5-2.0 eq).

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Progression: The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and DMF.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Below is a visual representation of this hypothetical synthetic workflow.

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of N-benzylmorpholine derivatives has been investigated for various therapeutic applications.

Table 2: Reported Biological Activities of N-Benzylmorpholine Derivatives

| Biological Activity | Description | Reference |

| Anticancer | Certain benzomorpholine derivatives have been synthesized and evaluated as EZH2 inhibitors for anti-non-small cell lung cancer activity.[2] | |

| Antidepressant | Benzyl morpholine derivatives have been investigated as dual reuptake inhibitors of serotonin and norepinephrine. | US Patent 7294623B2 |

| Cholinesterase Inhibition | Novel morpholine-bearing quinoline derivatives have shown potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[3] | |

| α-Glucosidase Inhibition | N-Methylmorpholine-substituted benzimidazolium salts have been synthesized and shown to be potential α-glucosidase inhibitors.[4] |

The diverse biological activities of related morpholine compounds suggest that this compound could serve as a valuable building block in the discovery of new therapeutic agents. Further derivatization of the ester group or modifications to the benzyl and morpholine rings could lead to novel compounds with a range of pharmacological effects.

Conclusion

This compound is a chemical compound with limited publicly available scientific data. Its primary current use appears to be as a building block in organic synthesis. Based on the known biological activities of the broader class of N-benzylmorpholine derivatives, it holds potential for use in drug discovery programs targeting a variety of diseases. The lack of detailed experimental and biological data highlights an opportunity for further research to explore the synthesis, characterization, and potential applications of this and related compounds. Future studies are warranted to fully elucidate the chemical and biological properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 4-benzylmorpholine-3-carboxylate: Structure, and Potential Function

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the chemical structure and known characteristics of Ethyl 4-benzylmorpholine-3-carboxylate. While specific biological functions and detailed experimental data for this exact compound are not extensively available in current scientific literature, this guide synthesizes the available information and provides a broader context based on the well-established significance of the morpholine scaffold in medicinal chemistry. This paper aims to serve as a foundational resource for researchers interested in the potential applications of this and related molecules.

Introduction to the Morpholine Scaffold

The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. This structural motif is of significant interest in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which it can confer upon a parent molecule. Morpholine derivatives have been successfully incorporated into a wide array of clinically approved drugs and biologically active compounds, demonstrating a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The versatility of the morpholine scaffold makes it a privileged structure in drug discovery and development.

Structure and Physicochemical Properties of this compound

This compound is a derivative of morpholine characterized by a benzyl group attached to the nitrogen at position 4 and an ethyl carboxylate group at position 3 of the morpholine ring.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary:

While extensive experimental data is not publicly available, the basic physicochemical properties have been reported by various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | |

| Molecular Weight | 249.31 g/mol | |

| CAS Number | 1219383-86-4 (racemate) | |

| (R)-enantiomer CAS | 106910-85-4 | |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

Synthesis and Characterization

Technical Guide: Ethyl 4-Benzylmorpholine-3-carboxylate (CAS No. 1219383-86-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on Ethyl 4-Benzylmorpholine-3-carboxylate. Extensive searches of scientific literature and patent databases did not yield in-depth studies on its biological activity, mechanism of action, or detailed experimental protocols. The information is primarily sourced from chemical suppliers and databases.

Introduction

This compound, identified by CAS number 1219383-86-4, is a heterocyclic organic compound. Its structure features a morpholine ring N-substituted with a benzyl group and a carboxylate group at the 3-position. While its specific biological functions and potential therapeutic applications are not extensively documented in publicly available research, its structural motifs are present in various biologically active molecules. This guide provides a summary of its known physicochemical properties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This information is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1219383-86-4 | N/A |

| Molecular Formula | C₁₄H₁₉NO₃ | [1][2] |

| Molecular Weight | 249.31 g/mol | N/A |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | ≥95% | [3] |

Synthesis

To illustrate a potential synthetic logic, the following workflow is provided. Note: This is a generalized representation and has not been experimentally validated for this specific compound.

Caption: A potential synthetic pathway for this compound.

Biological Activity and Mechanism of Action

As of the latest review of scientific literature, there are no published studies detailing the biological activity, mechanism of action, or signaling pathway involvement of this compound. The core morpholine structure is a common scaffold in medicinal chemistry, and derivatives have shown a wide range of biological activities. However, without specific experimental data, any potential activity of this compound remains speculative.

Experimental Protocols

No specific experimental protocols involving this compound have been found in the public domain. For researchers interested in investigating this compound, standard assays relevant to their hypothesis would need to be developed and optimized.

Conclusion

This compound is a commercially available compound with defined physicochemical properties. However, a significant gap exists in the scientific literature regarding its synthesis, biological properties, and potential applications in drug discovery and development. This presents an opportunity for novel research to explore the bioactivity of this molecule. Researchers are encouraged to report their findings to contribute to the collective understanding of this and related compounds.

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for Ethyl 4-benzylmorpholine-3-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data alongside a detailed, literature-derived synthetic methodology. This information is intended to support research and development activities where this molecule is a target or intermediate.

Molecular Structure

This compound is a substituted morpholine derivative featuring a benzyl group at the 4-position (nitrogen atom) and an ethyl carboxylate group at the 3-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry and provide expected values for key signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 4.10-4.25 | q | 2H | -OCH₂CH₃ |

| 3.80-3.95 | m | 1H | Morpholine H-5a |

| 3.60-3.75 | m | 1H | Morpholine H-5b |

| 3.50-3.60 | d | 1H | N-CH₂-Ph (a) |

| 3.40-3.50 | d | 1H | N-CH₂-Ph (b) |

| 3.20-3.30 | dd | 1H | Morpholine H-3 |

| 2.80-2.95 | m | 1H | Morpholine H-2a |

| 2.55-2.70 | m | 1H | Morpholine H-6a |

| 2.30-2.45 | m | 1H | Morpholine H-2b |

| 2.10-2.25 | m | 1H | Morpholine H-6b |

| 1.20-1.30 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 172.0 | C=O (Ester) |

| 138.0 | Aromatic C (quaternary) |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.5 | Aromatic CH |

| 67.0 | Morpholine C-5 |

| 61.0 | -OCH₂CH₃ |

| 60.0 | N-CH₂-Ph |

| 58.0 | Morpholine C-3 |

| 54.0 | Morpholine C-2 |

| 51.0 | Morpholine C-6 |

| 14.0 | -OCH₂CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2980-2800 | Medium | Aliphatic C-H stretch |

| 1735 | Strong | C=O stretch (Ester) |

| 1495, 1450 | Medium | Aromatic C=C stretch |

| 1180 | Strong | C-O stretch (Ester) |

| 1120 | Strong | C-O-C stretch (Morpholine ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 249.14 | [M]⁺ (Molecular Ion) |

| 176.10 | [M - CO₂Et]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The synthesis of this compound can be achieved through the N-benzylation of a suitable precursor, ethyl morpholine-3-carboxylate. The following protocol is a representative procedure based on established methods for the synthesis of substituted morpholines.

Synthesis of this compound

This synthesis involves a two-step process: the formation of the morpholine ring followed by N-alkylation.

Step 1: Synthesis of Ethyl morpholine-3-carboxylate

A common route to substituted morpholines involves the cyclization of amino alcohols.

Figure 2: Workflow for the synthesis of the precursor.

Materials:

-

Diethanolamine

-

Ethyl glyoxalate

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add diethanolamine (1 equivalent), ethyl glyoxalate (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl morpholine-3-carboxylate.

Step 2: N-Benzylation to Yield this compound

This step introduces the benzyl group onto the nitrogen of the morpholine ring.

Figure 3: Workflow for the N-benzylation step.

Materials:

-

Ethyl morpholine-3-carboxylate (from Step 1)

-

Benzyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

Procedure:

-

Dissolve ethyl morpholine-3-carboxylate (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Disclaimer: The spectroscopic data provided in this document are predicted and should be used for reference purposes only. Experimental verification is recommended. The synthetic protocols are based on established chemical literature and should be performed by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.

In-Depth Technical Guide: Edaravone (InChIKey: XVXRZXOBIJTJTR-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), identified by the InChIKey XVXRZXOBIJTJTR-UHFFFAOYSA-N, is a neuroprotective agent utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] Initially approved in Japan in 2001 for stroke, its application was later expanded to include ALS.[3][4] This guide provides a comprehensive technical overview of Edaravone, focusing on its mechanism of action, physicochemical properties, clinical efficacy, and detailed experimental protocols for preclinical research.

Mechanism of Action

The precise mechanism of action for Edaravone in ALS is not fully known, but its therapeutic effects are largely attributed to its potent antioxidant properties.[2] Oxidative stress is a significant contributor to the neuronal cell death observed in ALS.[2] Edaravone functions as a powerful free radical scavenger, actively neutralizing reactive oxygen species (ROS) like hydroxyl radicals and peroxynitrite.[1][5] This action mitigates cellular damage by inhibiting lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to loss of integrity and cell death.[1]

Beyond direct scavenging, Edaravone's neuroprotective effects are mediated through multiple signaling pathways:

-

Anti-inflammatory Properties: Edaravone reduces neuroinflammation by decreasing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the primary immune cells of the central nervous system.[1]

-

Upregulation of Antioxidant Enzymes: The compound enhances the body's intrinsic defense against oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1]

-

Modulation of Signaling Pathways: Edaravone has been shown to activate key neuroprotective and antioxidant signaling pathways, including the Nrf2/HO-1 pathway and the GDNF/RET neurotrophic signaling pathway.[5][6][7][8]

The following diagram illustrates the core mechanistic actions of Edaravone.

Physicochemical Properties and Solubility

Edaravone is a low-molecular-weight antioxidant drug.[4] Its amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals.[4] However, a key limitation is its poor aqueous solubility.[9] Detailed solubility data is crucial for formulation and experimental design.

Table 1: Solubility of Edaravone in Various Solvents

| Solvent | Temperature (°C) | Mole Fraction (x10⁻²) | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 25 | 7.57 | [9][10] |

| Dimethyl Sulfoxide (DMSO) | 40 | 29.81 | [9][10] |

| Tetraethylene Glycol (TEG) | 25 | 4.63 | [9][10] |

| Tetraethylene Glycol (TEG) | 40 | 21.21 | [9][10] |

| 2-Butanone | 25 | 3.72 | [11] |

| Ethyl Lactate | 25 | 3.92 | [11] |

| N-Methyl-2-pyrrolidone | 25 | 4.17 | [11] |

| Hexane | 25 | 0.052 |[11] |

Clinical Efficacy in ALS

The efficacy of Edaravone in slowing the functional decline in ALS has been evaluated in several clinical trials. The primary endpoint in these studies is typically the change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score.

Table 2: Summary of Pivotal Phase 3 Clinical Trial (MCI-186-J19) Results

| Parameter | Edaravone Group (n=68) | Placebo Group (n=66) | Difference | p-value | Reference |

|---|

| Mean Change in ALSFRS-R Score from Baseline to 24 Weeks | -5.01 (SE 0.64) | -7.50 (SE 0.66) | 2.49 (95% CI: 0.99-3.98) | 0.0013 |[12] |

This pivotal study demonstrated that Edaravone significantly slowed the decline in ALSFRS-R scores compared to placebo over a 24-week period.[12] A subsequent open-label safety study of an oral formulation of Edaravone found it to be well-tolerated over 48 weeks, with no new safety concerns identified.[13]

Table 3: Long-Term Safety of Oral Edaravone (48 Weeks)

| Adverse Event Type | Percentage of Patients (n=185) | Most Common Events | Reference |

|---|---|---|---|

| Treatment-Emergent AEs (TEAEs) | >80% (estimated) | Fall (22.2%), Muscular Weakness (21.1%), Constipation (17.8%) | [13] |

| Serious TEAEs | 25.9% | Worsening ALS, Dysphagia, Dyspnea, Respiratory Failure | [13] |

| Drug-Related TEAEs | 24.9% | Fatigue, Dizziness, Headache, Constipation | [13] |

| Discontinuation due to TEAEs | 8.6% | N/A |[13] |

Detailed Experimental Protocols

Preparation of Edaravone Solutions for In Vitro and In Vivo Use

Accurate and stable solution preparation is critical for reproducible experimental results.

Protocol 1: Concentrated Stock Solution in DMSO [11] This protocol is ideal for preparing a stock solution for subsequent dilution in aqueous media for in vitro cell culture experiments.

-

Materials:

-

Edaravone powder (CAS: 89-25-8)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

-

Methodology:

-

Weigh the required amount of Edaravone powder.

-

Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mM stock, dissolve 17.42 mg of Edaravone in 1 mL of DMSO).

-

Vortex vigorously for 1-2 minutes until completely dissolved. Sonication can be used to aid dissolution.

-

Aliquot into single-use volumes to prevent freeze-thaw cycles.

-

Store aliquots as recommended (typically -20°C or -80°C).

-

Protocol 2: Intravenous Solution for Animal Studies [6] This protocol is based on dilution for in vivo administration in rodent models.

-

Materials:

-

Edaravone powder or commercially available sterile injection

-

Sterile 0.9% Sodium Chloride (Saline) for injection

-

Sterile vials, syringes, and 0.22 µm filters

-

-

Methodology:

-

If starting from powder, first prepare a concentrated stock in a suitable solvent (like DMSO) or dissolve directly in saline if possible. Note: Aqueous stability is a concern.

-

Calculate the final volume and concentration needed for the experiment (e.g., 3 mg/kg dosage).

-

Aseptically dilute the Edaravone stock into sterile saline to the final desired concentration.

-

Ensure the final concentration of any co-solvents (like DMSO) is non-toxic to the animal.

-

Sterilize the final solution by passing it through a 0.22 µm syringe filter before administration.

-

Due to instability in aqueous solutions, fresh preparation before each experiment is highly recommended.[11]

-

Ischemic Stroke Model Workflow in Rats

The following workflow outlines the key steps for evaluating Edaravone's efficacy in a rat model of Middle Cerebral Artery Occlusion (MCAO), a common preclinical model for ischemic stroke.[6]

Protocol 3: Neurological Deficit Scoring [6] Performed 24 hours post-MCAO to assess functional outcomes.

-

Scoring Criteria:

-

0: No neurological deficit.

-

1: Failure to fully extend the contralateral forelimb.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous motor activity.

-

Protocol 4: Infarct Volume Measurement via TTC Staining [6] 2,3,5-triphenyltetrazolium chloride (TTC) is a redox indicator used to differentiate between metabolically active (red) and infarcted (white) tissue.

-

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

10% Formalin solution

-

Brain matrix slicer

-

-

Methodology:

-

Following euthanasia at the experimental endpoint (e.g., 24 hours post-MCAO), perfuse the brain with saline.

-

Carefully extract the brain and slice it into uniform sections (e.g., 2 mm) using a brain matrix.

-

Immerse the slices in the 2% TTC solution at 37°C for 15-30 minutes in the dark.

-

Fix the stained slices in 10% formalin.

-

Capture high-resolution images of the slices.

-

Quantify the infarct volume (white area) relative to the total brain volume using appropriate image analysis software.

-

Key Signaling Pathways

Edaravone's neuroprotective effects are linked to the activation of specific cellular pathways. Understanding these pathways is crucial for elucidating its molecular mechanism and identifying potential biomarkers.

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. Edaravone has been shown to activate this pathway.[5][8]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like Edaravone, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of protective genes like Heme Oxygenase-1 (HO-1).[5][8]

GDNF/RET Neurotrophic Signaling Pathway

Recent studies indicate that Edaravone can also promote neurotrophic signaling by activating the Glial cell line-Derived Neurotrophic Factor (GDNF) pathway.[7]

Edaravone treatment has been shown to elevate the protein levels of the GDNF receptor RET and its co-receptor GFRA1 in motor neurons.[7] Activation of this pathway is crucial for motor neuron survival and function, suggesting another dimension to Edaravone's neuroprotective capabilities beyond its antioxidant role.

References

- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 2. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Edaravone used for? [synapse.patsnap.com]

- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]

- 5. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oral edaravone demonstrated a favorable safety profile in patients with amyotrophic lateral sclerosis after 48 weeks of treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological applications of Ethyl 4-benzylmorpholine-3-carboxylate. The protocols outlined below are based on established synthetic methodologies for related morpholine derivatives and common biological screening assays.

Chemical Information

| Compound Name | This compound |

| CAS Number | 1219383-86-4[1] |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Structure | |

| SMILES: O=C(OCC)C1N(CC2=CC=CC=C2)CCOC1 |

Synthetic Protocol

Step 1: N-Benzylation of Ethyl morpholine-3-carboxylate

This procedure is adapted from known methods for the N-alkylation of secondary amines.

Materials:

-

Ethyl morpholine-3-carboxylate

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a solution of ethyl morpholine-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluent: a gradient of hexane and ethyl acetate) to afford this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Applications and Experimental Protocols

Morpholine derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[2] The following are proposed experimental protocols to screen this compound for such activities.

In Vitro Anticancer Activity

Protocol: MTT Assay for Cytotoxicity

This assay determines the effect of the compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Positive Control |

| HeLa | Experimental Value | Experimental Value |

| MCF-7 | Experimental Value | Experimental Value |

| A549 | Experimental Value | Experimental Value |

In Vitro Anti-inflammatory Activity

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Data Presentation:

| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| 0 (LPS only) | Experimental Value | 0 |

| 1 | Experimental Value | Calculated Value |

| 10 | Experimental Value | Calculated Value |

| 50 | Experimental Value | Calculated Value |

| 100 | Experimental Value | Calculated Value |

Visualization of Experimental Workflow and Potential Signaling Pathway

Workflow for Synthesis and Biological Evaluation

References

Application Note: Analytical Characterization of Ethyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of Ethyl 4-benzylmorpholine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are presented. This guide is intended to serve as a practical resource for researchers and scientists involved in the synthesis, quality control, and formulation development of related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its morpholine core, a privileged scaffold in many biologically active molecules. Accurate and robust analytical methods are crucial for confirming its identity, purity, and stability. This application note details the key analytical techniques and protocols for the comprehensive characterization of this compound.

Analytical Methods and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Data Presentation:

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 5H | Aromatic-H (benzyl) |

| 4.20 | q | 2H | -OCH₂CH₃ |

| 3.95 - 3.85 | m | 2H | Morpholine-H (axial) |

| 3.70 - 3.60 | m | 2H | -NCH₂-Ph |

| 3.55 - 3.45 | m | 1H | Morpholine-H (equatorial) |

| 3.10 | dd | 1H | Morpholine-H (at C3) |

| 2.80 - 2.70 | m | 1H | Morpholine-H (equatorial) |

| 2.40 - 2.30 | m | 1H | Morpholine-H (axial) |

| 1.28 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 171.5 | C=O (ester) |

| 138.0 | Aromatic-C (quaternary) |

| 129.0 | Aromatic-C |

| 128.5 | Aromatic-C |

| 127.3 | Aromatic-C |

| 67.0 | Morpholine-C (at C2 or C6) |

| 61.0 | -OCH₂CH₃ |

| 60.5 | Morpholine-C (at C3) |

| 58.0 | -NCH₂-Ph |

| 51.0 | Morpholine-C (at C5) |

| 14.2 | -OCH₂CH₃ |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific instrument used. The assignments are based on typical values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion [M+H]⁺ as the precursor ion and applying collision-induced dissociation (CID).

-

Data Presentation:

Table 3: Mass Spectrometry Data for this compound

| m/z (amu) | Ion Identity | Description |

| 250.14 | [M+H]⁺ | Protonated molecular ion |

| 204.11 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ester |

| 176.10 | [M+H - C₂H₅O₂]⁺ | Loss of the ethyl carboxylate group |

| 91.05 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

Note: The exact m/z values may vary slightly depending on the instrument's calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) and press into a thin pellet.

-

Thin Film: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Perform a background scan of the empty sample compartment or the pure KBr pellet.

-

Data Presentation:

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2800 | Medium | Aliphatic C-H stretch |

| 1735 | Strong | C=O stretch (ester) |

| 1600, 1495, 1450 | Medium | Aromatic C=C stretch |

| 1250 - 1050 | Strong | C-O stretch (ester and ether) |

| 1120 | Strong | C-N stretch |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak area of the analyte to determine purity or to quantify against a standard curve.

Data Presentation:

Table 5: Typical HPLC Purity Analysis Results

| Parameter | Result |

| Retention Time | 8.5 min |

| Purity (by area%) | > 98% |

Note: The retention time and optimal mobile phase composition may need to be adjusted based on the specific column and HPLC system used.

Visualizations

Caption: Workflow for the synthesis and analytical characterization.

Caption: Logical steps for HPLC method development and validation.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, and IR spectroscopy allows for unambiguous structural confirmation, while HPLC provides a reliable method for purity determination. These protocols can be adapted and validated for routine quality control in both research and industrial settings.

Application Notes and Protocols for HPLC Analysis of Ethyl 4-benzylmorpholine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the quantitative analysis of Ethyl 4-benzylmorpholine-3-carboxylate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications. An alternative HILIC-based method is also discussed for separation of polar-related substances.

Introduction

This compound is a morpholine derivative with applications in pharmaceutical and chemical research.[1] Accurate and reliable analytical methods are essential for its quantification in various sample matrices during drug discovery, development, and quality control processes. This application note details a reversed-phase HPLC (RP-HPLC) method that leverages the inherent UV absorptivity of the benzyl group for direct detection and quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is critical for HPLC method development.

| Property | Value | Reference |

| CAS Number | 1219383-86-4 | [2] |

| Molecular Formula | C14H19NO3 | [2] |

| Molecular Weight | 249.31 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [2] |

| Storage | 2-8°C, sealed in a dry place | [3] |

Experimental Protocols

This primary method is suitable for the routine quantification of this compound.

3.1.1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatography Data System (CDS): For data acquisition and processing.

-

Analytical Balance: For accurate weighing of standards.

-

Volumetric Glassware: Class A.

-

Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.[4]

-

Reagents:

3.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

3.1.3. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase starting composition (e.g., 70% A: 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase starting composition to an expected concentration within the calibration range.[4] Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[4]

For the analysis of more polar impurities or in matrices where reversed-phase chromatography is not optimal, a Hydrophilic Interaction Liquid Chromatography (HILIC) method can be employed.[6]

3.2.1. Chromatographic Conditions

| Parameter | Condition |

| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[6] |

| Mobile Phase A | 20 mM Ammonium formate in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient | 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.[6] |

| Flow Rate | 0.3 mL/min[6] |

| Column Temperature | 40°C[6] |

| Injection Volume | 5 µL[6] |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

Data Presentation

The following tables summarize the expected performance characteristics of the primary RP-HPLC method.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

Visualizations

References

- 1. Laboratory analysis of morpholine (CAS: 110-91-8) - Analytice [analytice.com]

- 2. This compound | 1219383-86-4 [sigmaaldrich.com]

- 3. 106910-85-4|(R)-Ethyl 4-benzylmorpholine-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for NMR Spectroscopy of Morpholine Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals